molecular formula C16H10BrClO4S B3314107 6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one CAS No. 950259-02-6

6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one

Cat. No. B3314107
CAS RN: 950259-02-6
M. Wt: 413.7 g/mol
InChI Key: JSXXWEPQEUULEW-UHFFFAOYSA-N
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Description

The compound “6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one” is a chemical compound with the molecular formula C16H10BrClO4S . It is also known as 6-bromo-3-(3-chloro-4-methylphenyl)sulfonyl-1-benzopyran-2-one .


Synthesis Analysis

The synthesis of such compounds, particularly those related to coumarin heterocycles, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are often carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzopyran-2-one (coumarin) core, which is substituted with a bromine atom, a sulfonyl group attached to a 3-chloro-4-methylphenyl ring . The InChI string for this compound is InChI=1S/C16H10BrClO4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 413.7g/mol, a complexity of 612, a rotatable bond count of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a topological polar surface area of 68.8, and a heavy atom count of 23 .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its biological properties, and potential applications in pharmaceutical chemistry. The coumarin system, to which this compound belongs, has been the subject of considerable research due to its valuable biological and pharmaceutical properties .

properties

IUPAC Name

6-bromo-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXWEPQEUULEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one
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6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one
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6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one
Reactant of Route 4
6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one
Reactant of Route 5
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Reactant of Route 6
6-bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one

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